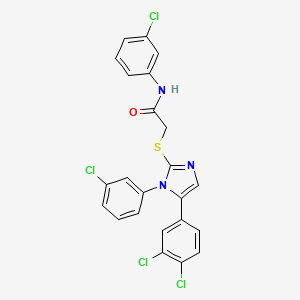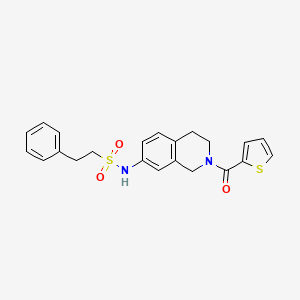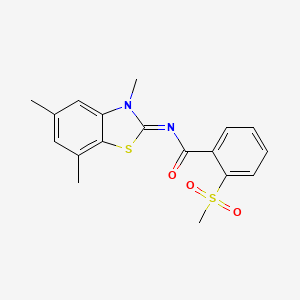
7-chloro-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Chloro-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine, more commonly known as CTFQ, is a quinazolinamine derivative that has been studied extensively for its potential applications in both scientific research and medical treatments. CTFQ has been found to possess a wide range of biochemical and physiological effects, making it an attractive target for further research.
Scientific Research Applications
Anticancer Activity
7-chloro-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine and its derivatives have been extensively researched for their anticancer properties. A significant finding is the synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives, highlighting their potential as anticancer agents. The study identified several compounds with promising activity against ovarian and non-small cell lung cancer cell lines, demonstrating the therapeutic potential of quinazoline derivatives in cancer treatment (Noolvi et al., 2011).
EGFR-TK Imaging
Research has also explored the use of quinazoline derivatives for imaging purposes, particularly in identifying biomarkers for EGFR tyrosine kinase (EGFR-TK). A study involving the labeling of quinazoline derivatives with technetium-99m aimed to develop a biomarker for EGFR-TK imaging in cancer diagnosis. This research underscores the potential of quinazoline derivatives in enhancing diagnostic capabilities for cancers expressing EGFR-TK (Fernandes et al., 2008).
Antimalarial Effects
Quinazoline derivatives have also been synthesized and evaluated for their antimalarial effects. A study focusing on N2-aryl-N4-[(dialkylamino)alkyl]- and N4-aryl-N2-[(dialkylamino)alkyl]-2,4-quinazolinediamines demonstrated general antimalarial activity among the synthesized compounds. This highlights the versatility of quinazoline derivatives beyond oncological applications, offering potential in the development of antimalarial therapies (Elslager et al., 1981).
Antibacterial Activity
Moreover, the antibacterial potential of N2,N4-disubstituted quinazoline-2,4-diamines has been investigated, showing effectiveness against multidrug-resistant Staphylococcus aureus. This study contributes to the understanding of structure-activity and structure-property relationships within quinazoline derivatives, paving the way for the development of new antibacterial agents (Van Horn et al., 2014).
properties
IUPAC Name |
7-chloro-N-(oxolan-2-ylmethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c14-9-3-4-11-12(6-9)16-8-17-13(11)15-7-10-2-1-5-18-10/h3-4,6,8,10H,1-2,5,7H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOKEAIMUKOOQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC=NC3=C2C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenoxy)-N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2658306.png)



![N-cyclohexyl-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2658312.png)

![4-butoxy-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2658316.png)

![2-(2,2,2-Trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one](/img/structure/B2658320.png)

![N-(4-ethylphenyl)-2-fluoro-5-[(4-methoxyphenyl)methylsulfamoyl]benzamide](/img/structure/B2658322.png)
![5-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2658323.png)
![N,3,5-trimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,2-oxazole-4-sulfonamide](/img/structure/B2658325.png)
![2-(5-oxo-7-propyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2658327.png)